3CPLro-IN-1
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3CPLro-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and often involve complex organic synthesis techniques .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, ensuring high purity and yield. This may include the use of automated reactors, stringent quality control measures, and optimization of reaction conditions to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3CPLro-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur, particularly at reactive sites within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, often requiring controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
3CPLro-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on viral replication and potential therapeutic applications.
Medicine: Explored as a potential treatment for COVID-19 due to its inhibitory effects on SARS-CoV-2 3CLpro.
Industry: Utilized in the development of antiviral drugs and related research
Mechanism of Action
3CPLro-IN-1 exerts its effects by inhibiting the 3-chymotrypsin-like cysteine protease (3CLpro) of SARS-CoV-2. This enzyme is crucial for the cleavage of viral polyproteins, which are necessary for viral replication. By inhibiting 3CLpro, this compound effectively halts the replication process of the virus, thereby reducing viral load and infection .
Comparison with Similar Compounds
Similar Compounds
GC376: Another 3CLpro inhibitor with similar antiviral properties.
PF-07321332: A protease inhibitor targeting SARS-CoV-2 3CLpro.
Nirmatrelvir: Known for its effectiveness against SARS-CoV-2
Uniqueness
3CPLro-IN-1 stands out due to its potent inhibitory activity and oral bioavailability, making it a promising candidate for therapeutic applications. Its specific molecular structure and binding affinity to 3CLpro contribute to its effectiveness .
Properties
Molecular Formula |
C29H25NO3 |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
[5-hydroxy-8-methyl-1-(4-phenylpyridin-2-yl)-9,10-dihydrophenanthren-9-yl]methyl acetate |
InChI |
InChI=1S/C29H25NO3/c1-18-11-12-27(32)29-24-10-6-9-23(25(24)15-22(28(18)29)17-33-19(2)31)26-16-21(13-14-30-26)20-7-4-3-5-8-20/h3-14,16,22,32H,15,17H2,1-2H3 |
InChI Key |
HBSYNSBVIUEZEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(CC3=C(C=CC=C3C2=C(C=C1)O)C4=NC=CC(=C4)C5=CC=CC=C5)COC(=O)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.